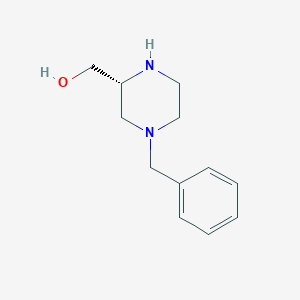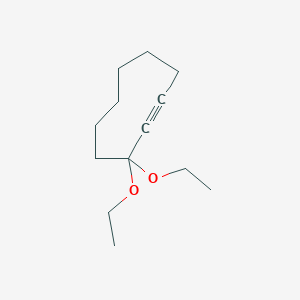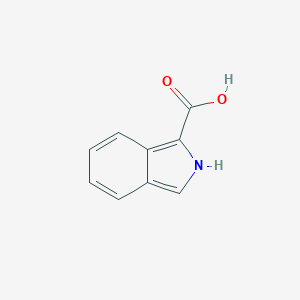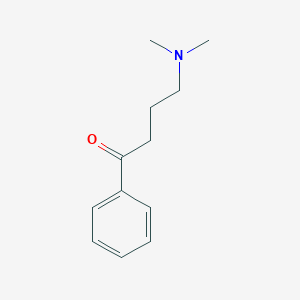
4-(Dimethylamino)-1-phenylbutan-1-one
Übersicht
Beschreibung
4-(Dimethylamino)-1-phenylbutan-1-one is an organic compound with a molecular formula of C12H17NO It is a ketone derivative that features a dimethylamino group attached to the fourth carbon of a butanone chain, with a phenyl group attached to the first carbon
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with proteins like replicase polyprotein 1ab and orf1a polyprotein . These proteins are involved in the replication of SARS-CoV .
Mode of Action
Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been shown to act as very effective acyl transfer agents . They can speed up the esterification of hindered alcohols via acid anhydrides by up to 10,000 fold .
Biochemical Pathways
Related compounds like 4-dimethylaminopyridine are known to play a role in various biochemical processes . For instance, they can act as a base and deprotonate phenols, leading to the formation of phenolate ions that can add to anhydrides .
Result of Action
Similar compounds like 4-dimethylaminophenol are known to generate methemoglobin , which can affect the oxygen-carrying capacity of the blood.
Action Environment
It has been observed that temperature can significantly impact the protonation degree of similar compounds like 4-(dimethylamino)pyridine . This suggests that environmental factors like temperature could potentially influence the action of 4-(Dimethylamino)-1-phenylbutan-1-one.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-phenylbutan-1-one typically involves the reaction of 4-(Dimethylamino)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of acetic anhydride and pyridine as catalysts, with the reaction carried out at elevated temperatures . Another method involves the condensation of 4-(Dimethylamino)benzaldehyde with a ketone in the presence of sodium hydroxide and a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but with a carboxylic acid group instead of a ketone.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a phenyl group.
4-(Dimethylamino)cinnamaldehyde: Features an aldehyde group and a cinnamyl moiety.
Uniqueness
4-(Dimethylamino)-1-phenylbutan-1-one is unique due to its specific combination of a dimethylamino group, a phenyl group, and a ketone functionality.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13(2)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDALPKATCCTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338176 | |
| Record name | 4-(dimethylamino)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-63-2 | |
| Record name | 4-(dimethylamino)-1-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


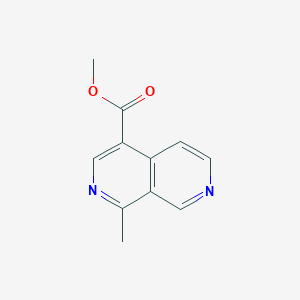

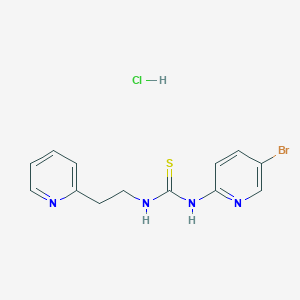
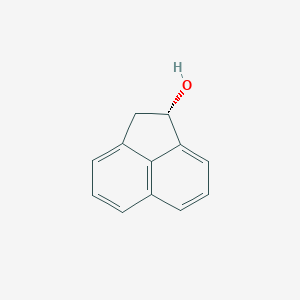
![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
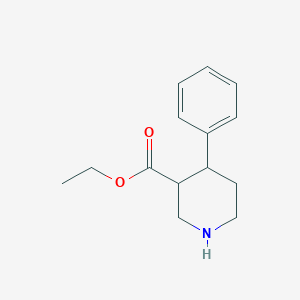
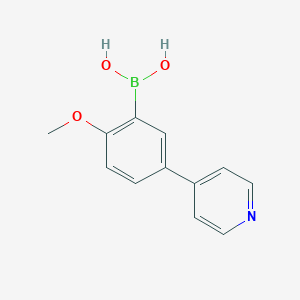

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B180628.png)

